molecular formula C17H16FN3S B2812161 2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile CAS No. 496018-73-6

2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

Cat. No. B2812161
CAS RN: 496018-73-6
M. Wt: 313.39
InChI Key: AYSYGINBUFHXJH-UHFFFAOYSA-N
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Description

The compound “2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile” is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. The molecule also has a fluorophenyl group, a methylsulfanyl group, and a nitrile group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthyridine core suggests that the compound may have interesting electronic properties due to the delocalization of electrons within the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the nitrile group might undergo hydrolysis, reduction, or other reactions. The fluorophenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis and Derivative Formation

The compound is a key intermediate in the synthesis of various pyridine and fused pyridine derivatives, demonstrating versatility in organic synthesis. For instance, its reactions can lead to the formation of isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and naphthyridine derivatives, showcasing its potential in the development of new chemical entities with varied biological activities (S. A. Al-Issa, 2012).

Chiral Discrimination and Chromatographic Enantioseparation

It has been explored for its chiral discrimination abilities, particularly relevant in the chromatographic enantioseparation processes. The use of related compounds in cellulose phenylcarbamate derivatives emphasizes its importance in high-performance liquid chromatography (HPLC) for achieving baseline separation of enantiomers, indicating its potential utility in pharmaceutical analyses (E. Yashima, C. Yamamoto, Y. Okamoto, 1996).

Electrophilic Fluorination

Investigations into the regioselective anodic fluorination of pyridine-acetate and -acetonitrile derivatives have shown the compound's relevance in the selective introduction of fluorine atoms into organic molecules. This process is crucial for creating molecules with improved pharmacokinetic properties and enhanced biological activity (S. Higashiya, Takayuki Sato, T. Fuchigami, 1998).

Antibacterial Activity

The compound and its analogues have been evaluated for their antibacterial activities, suggesting their potential as leads in the development of new antibacterial agents. The structure-activity relationships derived from these studies contribute to the design of more potent and selective antibacterial compounds (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, J. Matsumoto, 1984).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3S/c1-21-7-6-16-14(10-21)8-13(9-19)17(20-16)22-11-12-4-2-3-5-15(12)18/h2-5,8H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSYGINBUFHXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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